virginiamycin m1
Overview
Description
Pristinamycin IIA, also known as Ostreogrycin A, is a macrolide antibiotic and a member of the streptogramin A group of antibiotics. It is one of the components of pristinamycin, the other being pristinamycin IA. Pristinamycin IIA was first isolated from the bacterium Streptomyces virginiae, but it has also been found in other microorganisms. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pristinamycin IIA involves the fermentation of Streptomyces virginiae or other related microorganisms. The process includes the following steps:
Fermentation: The microorganism is cultured in a suitable medium to produce the antibiotic.
Acidification: The fermentation broth is acidified to facilitate the extraction of the antibiotic.
Solid-Liquid Separation: The acidified broth undergoes solid-liquid separation to obtain the filtrate.
Decolorization: The filtrate is decolorized using macroporous resin.
Enrichment and Analysis: The decolorized filtrate is enriched using macroporous adsorbent resin and then analyzed.
Decolorization and Concentration: The analytical solution is further decolorized using activated carbon, followed by concentration, extraction, and alkali washing.
Crystallization: The solution is crystallized to obtain a crude pristinamycin product, which is then recrystallized to obtain fine pristinamycin powder.
Industrial Production Methods: The industrial production of pristinamycin IIA follows similar steps as the laboratory preparation but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and high yield. The use of advanced fermentation technology and purification techniques ensures the production of high-purity pristinamycin IIA suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pristinamycin IIA undergoes various chemical reactions, including:
Oxidation: Pristinamycin IIA can undergo oxidation reactions, particularly with reagents like Tollens reagent, Millon reagent, and Fehling reagent.
Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Tollens reagent, Millon reagent, Fehling reagent.
Solvents: Dimethyl sulfoxide, methanol, chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of pristinamycin IIA .
Scientific Research Applications
Pristinamycin IIA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Employed as an antibiotic for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
Pristinamycin IIA exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding triggers a conformational change that enhances the affinity for the second component of pristinamycin, leading to the inhibition of peptide elongation. The compound blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. This action effectively halts protein synthesis, resulting in a bacteriostatic effect .
Comparison with Similar Compounds
Pristinamycin IIA is part of the streptogramin A group of antibiotics, which includes several similar compounds:
Virginiamycin M1:
Mikamycin A: Another streptogramin A antibiotic with comparable antibacterial activity.
Streptogramin A: A general term for antibiotics in this group, including pristinamycin IIA and its analogs.
Uniqueness: Pristinamycin IIA is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and its ability to synergize with other antibiotics in the streptogramin group. This synergistic effect enhances its overall antibacterial efficacy .
Biological Activity
Virginiamycin M1 (VM1) is a macrocyclic lactone antibiotic derived from the actinobacterium Streptomyces virginiae. It is primarily recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of VM1, exploring its mechanisms of action, efficacy, and applications in various fields.
This compound operates through a unique mechanism that involves the inhibition of protein synthesis. It acts synergistically with other components of the virginiamycin family, particularly virginiamycin S1 (VS1), to enhance its antibacterial effects. The primary action of VM1 is to bind to the 50S ribosomal subunit, blocking the formation of peptide bonds during protein elongation. This inhibition occurs by preventing the binding of aminoacyl-tRNA to the peptidyl-tRNA complex on the ribosome, effectively stalling protein synthesis in susceptible bacteria .
Antibacterial Efficacy
The antibacterial efficacy of this compound has been extensively studied. It has demonstrated significant activity against a variety of Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 |
Enterococcus faecium | 2.0 |
Streptococcus pneumoniae | 0.25 |
Clostridium perfringens | 0.5 |
These values indicate that VM1 is particularly effective against MRSA, making it a valuable option in treating infections caused by antibiotic-resistant strains .
Production and Optimization
The production of this compound has been optimized using various strains of Streptomyces. A notable study involved the VKM Ac-2738D strain, which was engineered for high-yield production. This strain achieved a final titer of 5.6 g/L under optimized conditions, with a favorable M1:S1 ratio of approximately 74:26, enhancing the overall antimicrobial activity . The simultaneous production of both M1 and S1 is crucial for maximizing their synergistic effects.
Clinical Applications
This compound has been utilized in veterinary medicine, particularly in livestock feed to prevent and treat infections. A study highlighted its effectiveness in reducing bacterial loads in animal feed, which subsequently lowers the risk of transmission to humans through food products . The compound's ability to remain stable in feed matrices has made it a preferred choice for maintaining animal health.
Research on Derivatives
Research into derivatives of this compound has shown promising results in enhancing its biological activity. For instance, derivatives with functionalized side chains have been synthesized and tested for increased ribosomal binding affinity and antibacterial potency. These derivatives have exhibited improved MIC values compared to the parent compound, indicating potential for further development as novel antibiotics .
Properties
IUPAC Name |
21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-53-0 | |
Record name | Virginiamycin M1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.